3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQCOSXAHXKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzoic Acid Core
Carbamoyl vs. Ether/Esther Groups
- 3-Methoxy-4-[(2-methoxyphenylcarbamoyl)methoxy]benzoic acid (CAS 522624-52-8, ): Substituent: A 2-methoxyphenylcarbamoyl group replaces the methylcarbamoyl group. Molecular weight: 331.32 g/mol vs. ~279.28 g/mol (estimated for the target compound). Hydrogen bonding: 2 donors, 7 acceptors (vs. 2 donors, 6 acceptors in the target), enhancing solubility and receptor interactions .
- 4-Benzyloxy-3-methoxybenzoic acid (): Substituent: Benzyloxy (ether) group at position 4. Reduced hydrogen bonding (1 donor, 4 acceptors) compared to the carbamate-containing target, leading to higher lipophilicity .
Carbamoyl vs. Sulfamoyl/Sulfate Groups
Toxicity Profiles
- Ortho vs. Para Substitution : highlights that ortho-substituted hydroxyl groups on benzoic acids increase toxicity (e.g., 2,4,6-trihydroxybenzoic acid, 48 h EC₅₀ = 10 mmol/L). Methoxy groups, however, exert variable effects, suggesting the target compound’s methylcarbamoyl group may modulate toxicity differently .
Metabolic Pathways
- Neurotransmitter Metabolites: Compounds like 3-methoxy-4-hydroxymandelic acid (VMA, ) and 3-methoxy-4-hydroxyphenylglycol () are endogenous metabolites of norepinephrine. The target compound’s carbamate group may resist hydrolysis compared to ester or sulfate analogues, prolonging biological activity .
Physicochemical Properties
*Estimated based on structural analogues.
Key Research Findings
Synthetic Accessibility : Carbamate-containing benzoic acids (e.g., ) often require multi-step synthesis, including coupling of preformed carbamoyl chlorides with hydroxybenzoic acids. This contrasts with simpler ether derivatives (e.g., ), which are accessible via Williamson ether synthesis .
Biological Target Interactions : The methylcarbamoyl group in the target compound may enhance binding to serine proteases or acetylcholinesterases, as seen in carbamate-based inhibitors .
Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters, suggesting prolonged in vivo half-life compared to analogues like vanillic acid sulfate () .
Biological Activity
3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is a benzoic acid derivative characterized by its unique molecular structure, which includes methoxy and methylcarbamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : C₁₁H₁₃N₁O₅
- Molecular Weight : 239.22 g/mol
- CAS Number : 1016704-64-5
Biological Activity Overview
This compound has shown promising biological activities through various studies. Key areas of investigation include:
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, which are integral to inflammatory pathways. This interaction could position it as a candidate for anti-inflammatory therapies.
- Antiproliferative Effects : Research indicates that derivatives of methoxy-substituted benzoic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range, indicating potential efficacy in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | Lacks methylcarbamoyl group; simpler structure |
| 4-Methylbenzoic acid | C₈H₈O₂ | No methoxy groups; basic benzoic structure |
| 2-Methoxybenzoic acid | C₈H₈O₃ | Different position of methoxy; less complex |
The presence of both methoxy and methylcarbamoyl groups in this compound enhances its solubility and bioavailability compared to simpler derivatives, which may contribute to its increased biological activity.
Antiviral Activity
A study on related compounds indicated that certain methoxy-substituted derivatives exhibit antiviral properties against Hepatitis B Virus (HBV), suggesting that structural modifications similar to those in this compound could yield effective antiviral agents .
Antioxidative Properties
Research has demonstrated that methoxy-substituted benzoic acids possess antioxidative activity superior to standard antioxidants like BHT. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
Q & A
Q. What are the common synthetic routes for 3-methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A general approach includes:
Esterification : Protection of the carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄) to prevent undesired side reactions during subsequent steps .
Alkylation/Substitution : Introduction of the methoxy and methylcarbamoyl groups via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Deprotection : Hydrolysis of the ester group using aqueous NaOH or LiOH to regenerate the carboxylic acid .
Critical Factors :
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.32 for C₁₇H₁₇NO₆) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in reported biological activity data for this compound, particularly in enzyme inhibition studies?
Methodological Answer: Discrepancies often arise due to:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardization using positive controls (e.g., known inhibitors) is critical .
- Solubility Effects : Poor aqueous solubility may lead to underestimated IC₅₀ values. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm colloidal stability is recommended .
- Metabolic Interference : Metabolites like 3-hydroxy-4-methoxybenzoic acid (via demethylation) may contribute to observed effects. LC-MS/MS profiling of incubation mixtures clarifies this .
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s binding affinity for specific targets?
Methodological Answer:
- Target Selection : Prioritize targets with crystallographic data (e.g., cyclooxygenase-2 or kinases) from the PDB database .
- Docking Workflow :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (remove water, add hydrogens).
- Use AutoDock Vina for flexible docking, focusing on hydrogen bonds between the methylcarbamoyl group and active-site residues (e.g., Arg120 in COX-2) .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- SAR Analysis : Modify substituents (e.g., fluorine at position 3) to enhance hydrophobic interactions, guided by free energy calculations (MM-PBSA) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?
Methodological Answer:
- Contextual Variables :
- Cell line heterogeneity (e.g., HeLa vs. HEK293 metabolic profiles) .
- Assay endpoints (MTT vs. ATP-based assays may yield varying LC₅₀ values) .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
